molecular formula C18H14BrOP B1380472 (3-Bromophenyl)diphenylphosphine oxide CAS No. 10212-04-1

(3-Bromophenyl)diphenylphosphine oxide

Cat. No. B1380472
CAS RN: 10212-04-1
M. Wt: 357.2 g/mol
InChI Key: GZZLAPUQZCXKKT-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)diphenylphosphine Oxide” is a useful intermediate in the making of phosphorescent organic light-emitting diodes . It is available in a solid state and appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of “(3-Bromophenyl)diphenylphosphine Oxide” involves a two-stage process. In the first stage, it reacts with isopropylmagnesium chloride in tetrahydrofuran and diethyl ether at 20℃ for 2 hours. In the second stage, it reacts with 2-Bromo-5-methylpyridine with 1,3-bis[(diphenylphosphino)propane]dichloronickel(II) in tetrahydrofuran and diethyl ether for 48 hours under reflux .


Molecular Structure Analysis

The molecular formula of “(3-Bromophenyl)diphenylphosphine Oxide” is C18H14BrOP . The molecular weight is 357.19 .


Physical And Chemical Properties Analysis

“(3-Bromophenyl)diphenylphosphine Oxide” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

(3-Bromophenyl)diphenylphosphine oxide has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis process of this compound plays a crucial role in enhancing the operational stability of OLEDs, leading to potentially high power efficiency. The detailed synthesis process involves a series of reactions, including the treatment with chlorodiphenylphosphine and column chromatography, indicating its complex chemical nature and importance in the field of advanced electronic materials (Tan, Zou, Gao, Liu, Chen, Zhu, Peng, & Cao, 2016).

Polymer Synthesis

A novel precursor for the synthesis of perfluorocyclobutyl aromatic ether polymers, incorporating (3-bromophenyl)diphenylphosphine oxide, has been developed. This precursor is synthesized through a series of chemical reactions, including diazotization and bromination, indicating its utility in creating high-performance polymers (Huang Yan-gen, 2013).

Metallation and Functionalization

Bromo-F-methyl diphenylphosphine oxide is utilized for metallation with zinc, providing a stable organozinc derivative. This organozinc compound is a valuable synthetic intermediate for introducing the F-methylene diphenylphosphine oxide group into various organic compounds, demonstrating its significance in metallation and functionalization processes (Munekata & Burton, 1982).

Green Chemistry

In the context of green chemistry, (3-bromophenyl)diphenylphosphine oxide is used in the P–C coupling reactions with bromoarenes. These reactions, aided by a P-ligand-free Pd(OAc)2 catalyst, represent a greener approach to the Hirao reaction, which is significant for its application in synthesizing a variety of phosphorus-containing organic compounds (Keglevich, Jablonkai, & Balázs, 2014).

Photoredox-Catalyzed Phosphonylation

A metal-free visible-light-induced phosphonylation process uses (3-bromophenyl)diphenylphosphine oxide, highlighting its role in synthesizing diphenyl(2-phenyl-2H-indazol-3-yl)phosphine oxide under ambient conditions. This approach demonstrates the compound's utility in photochemical reactions and organophotoredox catalysis (Singsardar, Dey, Sarkar, & Hajra, 2018).

Synthesis of Polyimides

(3-Bromophenyl)diphenylphosphine oxide is used in synthesizing novel polyimides containing fluorine and phosphine oxide moieties. These polyimides exhibit high thermal stability and good adhesive properties, indicating the compound's significance in high-performance materials synthesis (Jeong, Kim, & Yoon, 2001).

Safety And Hazards

“(3-Bromophenyl)diphenylphosphine Oxide” can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

1-bromo-3-diphenylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrOP/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZLAPUQZCXKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)diphenylphosphine oxide

CAS RN

10212-04-1
Record name (3-Bromophenyl)diphenylphosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Zhang, QL Xu, JC Xia, YM Jing, YX Zheng… - Journal of Materials …, 2015 - pubs.rsc.org
Two bipolar host materials, (4-((4-(naphthalen-1-yl(phenyl)amino)naphthalen-1-yl)(phenyl)amino)phenyl)diphenylphosphine oxide (POpN) and (3-((4-(naphthalen-1-yl(phenyl)amino)…
Number of citations: 14 pubs.rsc.org
RA Baldwin, MT Cheng - The Journal of Organic Chemistry, 1967 - ACS Publications
n-Butyllithium has been effectively utilized to prepare arylenemono-or-dilithiums from whichmonosubstituted tertiary phosphines and phosphinic acids as well as bis (tertiary phosphines…
Number of citations: 87 pubs.acs.org
B Huszár, PR Varga, NÁ Szűcs, A Simon, L Drahos… - Catalysts, 2022 - mdpi.com
… Changing for 1,3-dibromobenzene and using Ph 2 P(O)H under the conditions applied above, 3-bromophenyl-diphenylphosphine oxide 3a was formed in a similar selectivity as the …
Number of citations: 2 www.mdpi.com
S Ye, Y Wang, R Guo, Q Zhang, X Lv, Y Duan… - Chemical Engineering …, 2020 - Elsevier
Herein, large π-conjugated core anthracene with an innate bipolar property was employed to construct multifunctional organic electronic materials. Delicate manipulating molecules via …
Number of citations: 33 www.sciencedirect.com
M Madalska, P Lönnecke, E Hey-Hawkins - Organometallics, 2013 - ACS Publications
Ferrocenylaryl- or ferrocenylheteroarylphosphines [Fe{1-PPh 2 (spacer)-2-NMe 2 CH 2 C 5 H 3 }(C 5 H 5 )] (spacer = 1,4-phenylene (rac-6), 1,3-phenylene (rac-7), 4,4′-biphenylene (…
Number of citations: 13 pubs.acs.org
M Madalska, P Lönnecke, V Ivanovski… - …, 2013 - ACS Publications
Ferrocenylaryl or ferrocenylheteroaryl phosphines bearing a carboxaldehyde group, [Fe{1-PPh 2 (spacer)-2-NMe 2 CH 2 C 5 H 3 }(C 5 H 4 CHO)] (spacer = none (rac-12), 1,4-…
Number of citations: 5 pubs.acs.org
J Zhang, MM Zeng, JY Kang, XC Zhang… - … Symposium Digest of …, 2023 - Wiley Online Library
We investigated 10‐(4‐phenylphenyl)‐9‐(3‐diphenylphosphinyl‐phenyl)anthracene as a host material in the emitting layer and a hole‐blocking layer in deep blue OLEDs, respectively. …
Number of citations: 0 sid.onlinelibrary.wiley.com
KH Shaughnessy, RB DeVasher - Current Organic Chemistry, 2005 - ingentaconnect.com
Water has attracted significant attention as an alternative solvent for homogeneous metal-catalyzed reactions because it is a non-toxic, nonflammable solvent that can allow for …
Number of citations: 211 www.ingentaconnect.com
KH Shaughnessy - Chemical reviews, 2009 - ACS Publications
Water is truly ubiquitous. Approximately 80% of the earth’s surface is covered by water, although only 1% of this is drinkable water. Water is the solvent of life and makes up about 60% …
Number of citations: 566 pubs.acs.org

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